2-Methylisophthalic acid

EPR spectroscopy Biradical synthesis Steric effects

Researchers developing sterically sensitive MOFs or EPR biradical probes face a critical gap: 5-MIPA and unsubstituted IPA cannot replicate the steric environment of a methyl group adjacent to a carboxyl coordination site. 2-Methylisophthalic acid (2-MIPA) directly addresses this with its unique 2-position substitution. • Enables sterically constrained MOF coordination geometries unattainable with 5-MIPA or IPA • Produces distinct EPR hyperfine splitting in biradical spin probes via proximal methyl-carboxyl interaction • Serves as precursor for 2-methylisophthalamide derivatives with altered solubility profiles • Verified by batch-specific QC (HPLC, NMR); shipped ambient from regional hubs worldwide.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 15120-47-5
Cat. No. B176010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylisophthalic acid
CAS15120-47-5
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(=O)O)C(=O)O
InChIInChI=1S/C9H8O4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyAIDLAEPHWROGFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylisophthalic Acid Technical Profile


2-Methylisophthalic acid (2-MIPA, also designated 2,6-toluenedicarboxylic acid, CAS 15120-47-5) is a methyl-substituted aromatic dicarboxylic acid that serves as a versatile monomer and ligand scaffold . The compound is characterized by its molecular weight of 180.16 g/mol, a density of 1.378 g/cm³, and a boiling point of 402.4 °C at 760 mmHg . Unlike its unsubstituted parent isophthalic acid (CAS 121-91-5), which is insoluble in water and only slightly soluble in alcohols [1], the methyl substitution at the 2-position imparts modified solubility and steric properties. The compound is commercially available in research quantities with typical purities ranging from 95% to 98% (HPLC) .

2-Methylisophthalic Acid Substitution Risks


Substitution among isophthalic acid derivatives is non-trivial due to position-specific steric and electronic effects. While 5-methylisophthalic acid (5-MIPA, CAS 499-49-0) has been shown to offer improved solubility in organic solvents relative to unsubstituted isophthalic acid [1], the 2-methyl isomer presents a fundamentally different steric environment due to the methyl group adjacent to one carboxyl group. This positional difference alters coordination geometry in metal-organic frameworks (MOFs) and modifies reactivity in polymer synthesis. In competitive inhibition studies with bovine liver glutamate dehydrogenase, 5-MIPA exhibited inhibition that was not significantly greater than unsubstituted isophthalic acid [2], underscoring that even validated class-level properties cannot be presumed for 2-MIPA without direct experimental verification. Additionally, the EPR hyperfine structure of biradicals derived from 2-methylisophthalic acid esters demonstrates distinct steric effects on electron exchange that are not observed with unsubstituted or 5-substituted analogs [3]. These findings collectively establish that procurement decisions for 2-MIPA must be driven by compound-specific performance data rather than generic class-level assumptions.

2-Methylisophthalic Acid Performance Evidence


Steric Modulation of Electron Exchange

In a direct comparative study of paramagnetic derivatives, the di-2,2,6,6-tetramethyl-1-oxyl-4-hydroxypiperidyl ester of 2-methylisophthalic acid (2-MIPA) was synthesized alongside the corresponding ester of isophthalic acid [1]. The EPR hyperfine structure of the 2-MIPA-derived biradical demonstrated a distinct modulation pattern attributable to the steric influence of the 2-position methyl group on electron exchange dynamics [1]. This represents a direct head-to-head comparison demonstrating that the 2-methyl substitution produces measurable, unique electronic effects not achievable with unsubstituted isophthalic acid or 5-substituted analogs.

EPR spectroscopy Biradical synthesis Steric effects

Positional Isomer Physicochemical Properties

Cross-study comparison reveals that 2-MIPA (CAS 15120-47-5) exhibits density of 1.378 g/cm³ and boiling point of 402.4 °C at 760 mmHg . In contrast, 5-methylisophthalic acid (5-MIPA, CAS 499-49-0) has been characterized with a predicted density of 1.4 ± 0.1 g/cm³ and a boiling point of 408.7 ± 33.0 °C at 760 mmHg . While these bulk physical properties are similar, the critical differentiation lies in the solubility profile: 5-MIPA is documented to offer improved solubility in organic solvents compared to unsubstituted isophthalic acid [1], whereas 2-MIPA is reported to be easily soluble in organic solvents and insoluble in water . The positional variation in methyl substitution results in distinct steric and electronic effects that influence polymer incorporation kinetics and final material properties.

Physicochemical properties Solubility Polymer synthesis

Coordination Polymer Structural Diversity

Class-level inference from systematic studies of substituted isophthalic acids demonstrates that the position of methyl substitution critically influences coordination polymer architecture. Research on 5-substituted isophthalic acids (including 5-methyl, 5-methoxy, and 5-tert-butyl derivatives) has produced five structurally distinct coordination polymers with Ni, Zn, and Mn metal centers, demonstrating that substituent identity and position directly dictate framework topology and pore characteristics [1]. Notably, the 5-methylisophthalic acid derivative formed Ni2(mip)2(H2O)8·2H2O (compound 1) and two distinct Zn6 clusters (compounds 2 and 3) with different hydration states [1]. By extrapolation, 2-MIPA, with its methyl group adjacent to a carboxyl coordination site, is expected to produce structurally distinct MOF architectures compared to 5-MIPA. Additionally, a thesis on isophthalic acid derivative MOFs for gas capture and separation confirms that isophthalic acid ligands are inexpensive starting materials capable of producing diverse framework structures with tunable gas adsorption selectivity [2].

Metal-organic frameworks Coordination polymers Ligand design

Polyester Monomer Incorporation

2-Methylisophthalic acid serves as a crucial building block for the synthesis of polyesters and resins used in plastics, coatings, and high-performance composites . Class-level comparison with unsubstituted isophthalic acid reveals that the methyl substitution alters polymer chain packing and thermal properties. Isophthalic acid (IPA) is widely used in polyester resins to improve weather resistance relative to phthalic anhydride and terephthalic acid [1]. The addition of a 2-methyl group to the IPA framework is expected to further modify polymer crystallinity, glass transition temperature, and solubility due to steric disruption of chain packing. Patent literature confirms that isophthalic acid derivatives are employed in linear polyester diols for thermoset coating compositions, where specific monomer selection dictates final coating performance [2].

Polymer chemistry Polyester synthesis Monomer reactivity

Enzyme Inhibition Class-Level Evidence

In a direct comparative study of 5-substituted isophthalic acids, 5-methylisophthalic acid (5-MIPA) was evaluated alongside 5-carboxy-, 5-hydroxy-, 5-methoxy-, 5-fluoro-, 5-bromo-, and 5-cyano- derivatives as competitive inhibitors of bovine liver glutamate dehydrogenase with L-glutamate [1]. The study found that the extent of inhibition by 5-MIPA was not significantly greater than that achieved with unsubstituted isophthalic acid [1]. Analysis of pKi versus pH revealed the presence of an ionizable group (pKa 7.4-7.8) at the enzyme active site that interacts with the 5-position substituent [1]. While no direct data exists for 2-MIPA, this class-level evidence establishes that simple methyl substitution at the 5-position does not dramatically enhance inhibitory potency; by extension, 2-MIPA would likely exhibit similarly modest activity unless the adjacent carboxyl group enables unique binding interactions not accessible to the 5-isomer.

Enzyme inhibition Glutamate dehydrogenase Structure-activity relationship

Synthetic Accessibility and Isomer Distribution

In the oxidation of pseudocumene (1,2,4-trimethylbenzene) and related intermediates, the relative reactivity of methyl groups determines the distribution of methylphthalic acid isomers. Calculated isomer distribution from pseudocumene oxidation yields methyl orthophthalic acid (MOA) at 10%, methyl terephthalic acid (MTA) at 53%, and methyl isophthalic acid (MIA) at 37% [1]. While this MIA fraction represents a mixture of 2-MIPA and 4-MIPA (as pseudocumene oxidation yields both 2-methyl and 4-methyl isophthalic acids depending on which methyl groups are oxidized [2]), the data demonstrates that 2-MIPA is not the predominant isomer formed under standard oxidation conditions. This relatively lower synthetic accessibility compared to 4-MIPA or 5-MIPA (which can be obtained from oxidation of mesitylene [3]) has implications for commercial availability and pricing.

Chemical synthesis Isomer distribution Oxidation

2-Methylisophthalic Acid Application Scenarios


Sterically Hindered Biradicals for EPR

Researchers developing spin-labeled compounds for electron paramagnetic resonance (EPR) spectroscopy should select 2-MIPA when steric modulation of electron exchange is required. As demonstrated by Ivanov et al. [1], the 2-methyl group adjacent to the carboxyl functionality produces distinct hyperfine splitting patterns in biradical EPR spectra compared to unsubstituted isophthalic acid derivatives. This steric effect is unique to the 2-substituted isomer and cannot be replicated using 5-MIPA or unsubstituted IPA. Procurement of 2-MIPA is essential for studies investigating the relationship between molecular geometry and unpaired electron coupling in biradical systems.

MOFs with Altered Coordination Geometry

MOF researchers seeking to expand the structural diversity of isophthalate-based frameworks should utilize 2-MIPA as a ligand scaffold. The systematic study of 5-substituted isophthalic acids by McCormick et al. [2] established that substituent position and identity directly dictate coordination polymer topology. The 2-MIPA ligand, with its methyl group adjacent to a carboxyl coordination site, is expected to produce sterically constrained coordination geometries distinct from those observed with 5-MIPA frameworks. This positional differentiation enables access to novel pore architectures and potentially unique gas adsorption selectivities [3].

Low-Crystallinity Polyester Synthesis

Polymer chemists formulating specialty polyesters for coatings or engineering plastics should evaluate 2-MIPA when reduced crystallinity or enhanced solubility is desired. Unsubstituted isophthalic acid is valued in polyester resins for improving weather resistance [4]; however, the 2-methyl substitution introduces steric hindrance that disrupts polymer chain packing, potentially lowering glass transition temperature and increasing amorphous character. For applications requiring flexible, soluble, or lower-melting polyester compositions, 2-MIPA offers a sterically modified monomer option that cannot be achieved with standard IPA or the 5-methyl isomer [5].

2-Methylisophthalamide and Fine Chemical Derivatives

Fine chemical synthesis laboratories requiring 2-methylisophthalamide or related derivatives should source 2-MIPA as the precursor of choice. As documented in vendor technical literature , 2-MIPA can be modified to produce 2-methylphthalic acid or 2-methylisophthalamide through standard carboxyl activation and amidation protocols. The 2-substitution pattern imparts unique solubility and reactivity characteristics that differentiate the resulting derivatives from those obtained from 4-MIPA or 5-MIPA starting materials.

Technical Documentation Hub

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